molecular formula C9H8N2O2S B2795941 Methyl 6-aminobenzo[d]thiazole-2-carboxylate CAS No. 1048367-37-8

Methyl 6-aminobenzo[d]thiazole-2-carboxylate

Cat. No. B2795941
CAS RN: 1048367-37-8
M. Wt: 208.24
InChI Key: ZPZRTPUGIYGNID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 6-aminobenzo[d]thiazole-2-carboxylate” is not well-documented in the available literature .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving "Methyl 6-aminobenzo[d]thiazole-2-carboxylate" .

Scientific Research Applications

Synthetic Organic Chemistry

The versatile and synthetically accessible 2-aminobenzothiazole scaffolds, which “Methyl 6-aminobenzo[d]thiazole-2-carboxylate” belongs to, are quite fascinating for multiple applications in synthetic organic chemistry . They serve as a reactant or a reaction intermediate for affording various fused heterocycles .

Biological Fields

“Methyl 6-aminobenzo[d]thiazole-2-carboxylate” and its derivatives have potent pharmacological activities, making them valuable in biological fields .

Drug Design

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .

Synthesis of Pharmacologically Active Heterocycles

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Non-sedative Anxiolytic

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic .

Anticancer Agent

They have also been used as powerful anticancer agents .

PET Imaging Probe

Benzo[d]imidazo[2,1-b]thiazoles have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .

Kinase Inhibitor

They have been used as kinase inhibitors .

Safety And Hazards

The safety and hazards associated with “Methyl 6-aminobenzo[d]thiazole-2-carboxylate” are not well-documented in the available literature .

Future Directions

There is limited information available on the future directions of research or applications for "Methyl 6-aminobenzo[d]thiazole-2-carboxylate" .

properties

IUPAC Name

methyl 6-amino-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZRTPUGIYGNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminobenzo[d]thiazole-2-carboxylate

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